1-Dimethoxyphosphorylbut-2-en-1-ol
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Overview
Description
1-Dimethoxyphosphorylbut-2-en-1-ol is an organic compound characterized by the presence of a phosphoryl group attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dimethoxyphosphorylbut-2-en-1-ol typically involves multi-step organic reactions. One common method includes the reaction of buta-2,3-dien-1-ol with dimethyl phosphite under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the phosphoryl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process may also include purification steps such as distillation or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Dimethoxyphosphorylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) or ammonia (NH3) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
1-Dimethoxyphosphorylbut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphoryl transfer reactions.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 1-Dimethoxyphosphorylbut-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in various biochemical processes. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Dimethylphosphite: Similar in structure but lacks the butenol moiety.
Phosphonoacetic acid: Contains a phosphono group but differs in the carbon backbone.
Phosphine oxides: Similar in containing a phosphoryl group but differ in their overall structure.
Uniqueness: Its ability to undergo various chemical reactions and its role in biochemical processes make it a valuable compound in research and industry .
Properties
CAS No. |
128412-18-0 |
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Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
1-dimethoxyphosphorylbut-2-en-1-ol |
InChI |
InChI=1S/C6H13O4P/c1-4-5-6(7)11(8,9-2)10-3/h4-7H,1-3H3 |
InChI Key |
ZTFCKDGCKRVFED-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(O)P(=O)(OC)OC |
Origin of Product |
United States |
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